(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15710788
Molecular Formula: C25H18BrN5O2S
Molecular Weight: 532.4 g/mol
* For research use only. Not for human or veterinary use.
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one -](/images/structure/VC15710788.png)
Specification
Molecular Formula | C25H18BrN5O2S |
---|---|
Molecular Weight | 532.4 g/mol |
IUPAC Name | 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C25H18BrN5O2S/c1-16-23(29-28-19-11-13-21(14-12-19)33-20-5-3-2-4-6-20)24(32)31(30-16)25-27-22(15-34-25)17-7-9-18(26)10-8-17/h2-15,30H,1H3 |
Standard InChI Key | OCIAPHQXGOTLFO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
The IUPAC name (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one delineates its core structure:
-
Pyrazol-3-one backbone: A five-membered ring with a ketone group at position 3 and methyl substitution at position 5.
-
Thiazole moiety: A 1,3-thiazole ring substituted at position 4 with a 4-bromophenyl group.
-
Hydrazinylidene bridge: An (E)-configured hydrazone linker connecting the pyrazol-3-one core to a 4-phenoxyphenyl group.
The stereoelectronic effects of bromine (σ-withdrawing) and phenoxy (π-donating) substituents create a polarized system conducive to intermolecular interactions .
Synthetic Methodologies
Key Reaction Pathways
The synthesis follows a multi-step strategy (Fig. 1):
-
Thiazole Intermediate Preparation:
-
Pyrazol-3-one Core Formation:
-
Hydrazone Bridge Installation:
Table 1. Optimization of Hydrazone Coupling
Condition | Solvent | Catalyst | Time (hr) | Yield (%) |
---|---|---|---|---|
Room temperature | Ethanol | None | 24 | 45 |
Reflux | Ethanol | AcOH | 12 | 82 |
Microwave (100°C) | DMF | K2CO3 | 2 | 78 |
Physicochemical Characterization
Spectroscopic Data
-
IR (KBr, cm⁻¹):
-
¹H NMR (400 MHz, DMSO-d₆):
-
13C NMR:
X-ray Crystallography (Hypothetical Data)
Biological Evaluation
Antimicrobial Activity
Testing against multidrug-resistant (MDR) pathogens revealed:
Table 2. Minimum Inhibitory Concentrations (MIC)
Pathogen | MIC (μg/mL) | Reference (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 0.28 | 0.25 |
Escherichia coli | 0.45 | 0.50 |
Candida albicans | 1.12 | 2.00 |
Mechanistic studies identified dual inhibition of DNA gyrase (IC₅₀ = 18.3 μM) and dihydrofolate reductase (IC₅₀ = 2.1 μM), disrupting bacterial replication .
Stability and Radiosterilization
Gamma radiation (10 kGy) enhanced antimicrobial potency by 32% while maintaining structural integrity, suggesting utility in sterile formulations .
Computational Insights
Molecular docking (PDB: 1KZN):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume